N-(5-chloro-2-methylphenyl)-2-({7-oxo-8-[(oxolan-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}sulfanyl)acetamide
Description
This compound is a structurally complex heterocyclic acetamide derivative featuring a fused tricyclic core with sulfur and nitrogen atoms, a 5-chloro-2-methylphenyl substituent, and a tetrahydrofuran (oxolan-2-yl)methyl group. The presence of the oxolane group may enhance solubility compared to non-polar analogs, while the chloro-methylphenyl substituent could influence binding affinity and metabolic stability .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[[7-oxo-8-(oxolan-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3S2/c1-12-4-5-13(22)9-15(12)23-17(28)11-32-21-25-24-20-26(10-14-3-2-7-30-14)19(29)18-16(27(20)21)6-8-31-18/h4-6,8-9,14H,2-3,7,10-11H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSILXKLPQXIMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5CCCO5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-({7-oxo-8-[(oxolan-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}sulfanyl)acetamide (CAS Number: 1184975-66-3) is a complex chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 490.0 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
Biological Activity Overview
Research has indicated that compounds similar to N-(5-chloro-2-methylphenyl)-2-{...} exhibit a range of biological activities, particularly in the context of anti-inflammatory and anticancer properties.
1. Anticancer Activity
Several studies have highlighted the anticancer potential of similar compounds. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
The selectivity index (SI) for these compounds indicates their potential therapeutic value, with SIs greater than 3 being particularly promising for medical applications.
2. Anti-inflammatory Activity
The anti-inflammatory properties of related compounds have been assessed through various assays:
- Inhibition of Nitric Oxide Production : Similar compounds have demonstrated significant inhibition of nitric oxide production in LPS-stimulated murine microglial cells.
| Compound | IC50 (μM) | Comparison |
|---|---|---|
| Compound 14 | 20.9 | Stronger than L-NMMA (28.8 μM) |
| Compounds 11 & 17 | 35.5 - 37.1 | Moderate activity |
This suggests that N-(5-chloro-2-methylphenyl)-2-{...} may also exert anti-inflammatory effects through similar mechanisms.
Study 1: Anticancer Efficacy
A study evaluated the efficacy of a structurally related compound in inhibiting tumor growth in vivo. The results indicated a significant reduction in tumor size compared to controls, suggesting that the compound may effectively target cancerous cells while sparing normal tissues.
Study 2: Neuroinflammation
Another investigation focused on the neuroprotective effects of related compounds in models of neuroinflammation. The findings revealed decreased levels of pro-inflammatory cytokines and improved neuronal survival rates.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from pharmacological and synthetic literature. Key differences in substituents, solubility, and molecular weight are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Core Structure Variations :
- The target compound’s tricyclic 5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0²,⁶]dodeca-tetraen system distinguishes it from simpler bicyclic analogs like 733040-96-5, which has a 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶] core . The additional nitrogen atoms in the target may enhance hydrogen-bonding interactions with biological targets.
Substituent Effects: The oxolane-methyl group in the target compound likely improves water solubility compared to non-polar substituents (e.g., prop-2-enyl in 733040-96-5) . However, its solubility is predicted to be lower than morpholine-sulfonyl derivatives (e.g., 794536-20-2), which exhibit stronger hydrophilic character . The 5-chloro-2-methylphenyl group may confer higher metabolic stability than electron-rich aromatic substituents (e.g., indolyl in 1219232-67-3) due to reduced oxidative susceptibility .
Molecular Weight and Bioavailability: The target compound’s molecular weight (504.0) exceeds the typical threshold for optimal oral bioavailability (~500 Da), unlike lighter analogs like 733040-96-5 (349.5 Da).
This contrasts with ester-based analogs (e.g., 794540-35-5), which may lack similar target specificity .
Mechanistic and Empirical Insights
- Structure-Activity Relationship (SAR): The “similar structure, similar property” principle applies here: minor changes (e.g., replacing oxolane with morpholine) significantly alter solubility and binding. For instance, oxolane’s ether oxygen may engage in weaker hydrogen bonding compared to morpholine’s tertiary amine, affecting target affinity .
- Synthetic Accessibility : The target compound’s complex tricyclic core likely requires multi-step synthesis, whereas simpler analogs (e.g., 733040-96-5) are more synthetically tractable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
